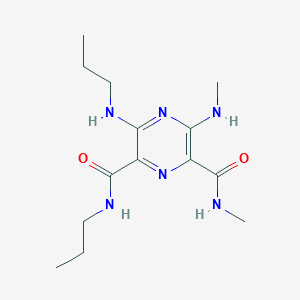
1,8-Menthadien-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,8-Menthadien-2-ol is a member of the class of compounds known as menthane monoterpenoids. These compounds are characterized by a structure based on the p-menthane backbone. This compound is slightly soluble in water and is a very weakly acidic compound. It can be found in certain spices, such as pepper, and is a potential biomarker for the consumption of these food products .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,8-Menthadien-2-ol can be synthesized through various methods. One common method involves the reaction of (+)-limonene oxide with an amine in the presence of a Lewis acid to form an amine adduct . This reaction typically requires specific conditions, such as controlled temperature and pressure, to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound often involves the extraction of essential oils from plants like Elyonurus hensii. The extraction process can be optimized using hydrodistillation, where factors such as extraction duration, residual water content, and the state of division of the plant material are carefully controlled . This method ensures a higher yield of the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions: 1,8-Menthadien-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups and the overall structure of the compound.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions, such as temperature and solvent, play a crucial role in determining the outcome of these reactions.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions can produce alcohols.
Wissenschaftliche Forschungsanwendungen
1,8-Menthadien-2-ol has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of other compounds. In biology, it serves as a biomarker for the consumption of certain spices. In medicine, it has potential antimicrobial properties, making it useful in the development of new drugs . Additionally, it is used in the fragrance and flavor industries due to its pleasant aroma.
Wirkmechanismus
The mechanism of action of 1,8-Menthadien-2-ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial properties are attributed to its ability to disrupt the cell membranes of microorganisms, leading to cell death . The presence of functional groups, such as hydroxyl groups, plays a significant role in its bioactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to 1,8-Menthadien-2-ol include other menthane monoterpenoids, such as p-mentha-1(7),8-dien-2-ol and p-mentha-2,8-dien-1-ol . These compounds share a similar backbone structure but differ in the position and type of functional groups.
Uniqueness: this compound is unique due to its specific structure and functional groups, which contribute to its distinct chemical properties and bioactivity. Its ability to act as a biomarker for the consumption of certain spices and its potential antimicrobial properties set it apart from other similar compounds.
Eigenschaften
IUPAC Name |
2-methyl-5-prop-1-en-2-ylcyclohexen-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)10(11)6-9/h9,11H,1,4-6H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZJVVSSFVFMRTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CC(CC1)C(=C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-amino-6-[4-(4-chlorophenyl)phenyl]-3-sulfanylidene-2H-1,2,4-triazin-5-one](/img/structure/B8043508.png)
![4,5-Diethyl 4,5-dihydro-2-[2-(1-methylethylidene)hydrazinyl]-4,5-thiazoledicarboxylate](/img/structure/B8043512.png)


![4-[2-(4-Chlorophenoxy)ethoxy]-4-oxobutanoic acid](/img/structure/B8043529.png)

![(4Z)-4-[2-(2-butoxyethoxy)ethoxymethylidene]cyclohexene](/img/structure/B8043550.png)
![methyl N-[4-(2-oxochromen-3-yl)phenyl]carbamate](/img/structure/B8043556.png)
![5-methyl-2-[5-[(Z)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl]-1,3-benzoxazole](/img/structure/B8043566.png)
![12-Nitronaphtho[2,3-b]indolizine-6,11-dione](/img/structure/B8043575.png)
![2-[Cyclohex-3-en-1-yl-(2-hydroxy-6-oxocyclohexen-1-yl)methyl]-3-hydroxycyclohex-2-en-1-one](/img/structure/B8043579.png)
![3-amino-N-[2-[(3-amino-4-chlorobenzoyl)-methylamino]ethyl]-4-chloro-N-methylbenzamide](/img/structure/B8043595.png)
![2-[6-[6-(2-Hydroxyethyl)-2-bicyclo[2.2.1]heptanyl]-2-bicyclo[2.2.1]heptanyl]ethanol](/img/structure/B8043610.png)
